molecular formula C28H42ClF3N4O7 B611721 Vtp-27999 tfa CAS No. 1013937-63-7

Vtp-27999 tfa

Cat. No. B611721
M. Wt: 639.1102
InChI Key: SYWYSVAEGXHOJO-VIEYARBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VTP-27999 TFA is a highly potent and selective renin inhibitor with an IC50 value of 0.47 nM . It has demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .


Molecular Structure Analysis

The molecular formula of VTP-27999 TFA is C28H42ClF3N4O7 . The exact mass is 638.27 and the molecular weight is 639.110 . The structure is complex, involving multiple functional groups including a chlorophenyl group, a piperidinyl group, and a trifluoroacetate group .


Physical And Chemical Properties Analysis

VTP-27999 TFA is an oil-like substance . It is soluble in water (10 mg/mL with ultrasonic assistance) and ethanol (2.4 mg/mL with ultrasonic assistance) . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

Renin Inhibition and Cellular Effects

VTP-27999 is a renin inhibitor comparable to aliskiren but with higher bioavailability. It uniquely does not unfold renin's precursor, prorenin, and increases the affinity of antibodies in renin immunoassays. VTP-27999 shows higher intracellular accumulation compared to aliskiren, particularly in human mast cells, allowing it to block intracellular renin more effectively. Additionally, VTP-27999 differs from aliskiren in its impact on renin signaling via the (pro)renin receptor (Lu et al., 2014).

Pharmacodynamic and Pharmacokinetic Profile

In a study with healthy volunteers, VTP-27999 displayed a rapid absorption rate and a long terminal half-life. It effectively suppressed plasma renin activity over a 24-hour dosing interval. VTP-27999 induced a dose-dependent increase in plasma renin concentration, greater than aliskiren, indicating a more potent intrarenal renin inhibition. However, at high doses, this led to significant rises in angiotensin II and aldosterone, suggesting an upper limit to renin inhibition (Balcarek et al., 2014).

Effects on Renin Immunoreactivity

VTP-27999 alters renin immunoreactivity without unfolding prorenin. The drug binds to acid-activated, intact prorenin, increasing immunoreactivity in renin assays. However, it does not affect the measurement of acid-activated prorenin bound to VTP-27999 in a prosegment-directed assay. These characteristics distinguish VTP-27999 from aliskiren and have implications for its clinical application (Krop et al., 2013).

Combination Therapies and Vascular Targeted Photodynamic Therapy

Studies also show the potential of combining VTP-27999 with other therapies. For instance, VTP (vascular targeted photodynamic therapy) combined with immunotherapies like checkpoint inhibitors shows promise in enhancing treatment efficacy for resistant tumors. This combination activates immune responses, increasing the efficacy of VTP in tumor ablation (Kim et al., 2018).

Safety And Hazards

VTP-27999 TFA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including rinsing with copious amounts of water and seeking medical attention .

properties

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWYSVAEGXHOJO-VIEYARBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClF3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vtp-27999 tfa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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